10-Azido-1-decanamine
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Overview
Description
10-Azido-1-decanamine: is an organic compound with the molecular formula C₁₀H₂₂N₄ and a molecular weight of 198.31 g/mol It is characterized by the presence of an azido group (-N₃) attached to a decylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Azido-1-decanamine typically involves the conversion of N-Boc-10-azidodecan-1-amine to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and reagents like sodium azide. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 10-Azido-1-decanamine can undergo various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: 1,4-dithiothreitol (DTT), thioacetic acid.
Cycloaddition Reagents: Alkynes, copper catalysts.
Major Products:
Reduction: Formation of 10-amino-1-decanamine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
10-Azido-1-decanamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocycles and other complex molecules.
Materials Science: The compound can be used in the preparation of functional materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of 10-Azido-1-decanamine primarily involves the reactivity of the azido group. The azido group can undergo reduction to form an amine, which can then participate in further chemical reactions. The azido group can also participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
- 6-Azidohexylamine
- 5-Azidopentan-1-amine
- 1-Triacontylazide
Comparison: 10-Azido-1-decanamine is unique due to its longer carbon chain compared to similar compounds like 6-azidohexylamine and 5-azidopentan-1-amine. This longer chain can influence the compound’s physical properties and reactivity. Additionally, the presence of the azido group in this compound allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
10-azidodecan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPUETYXIVGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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